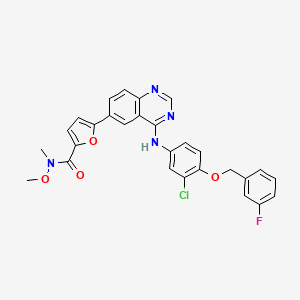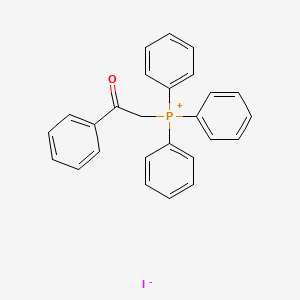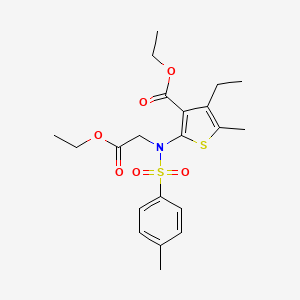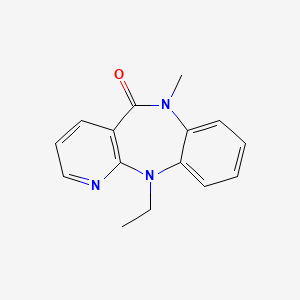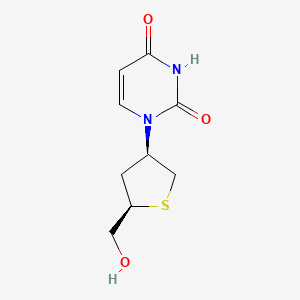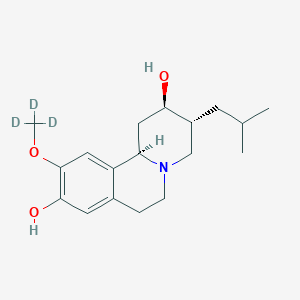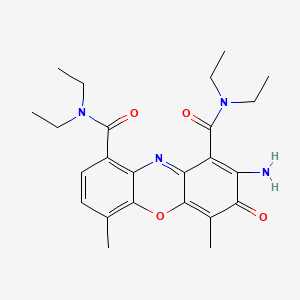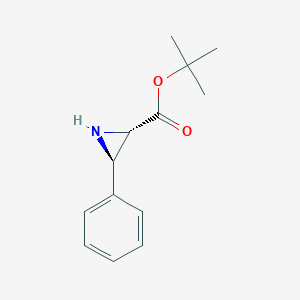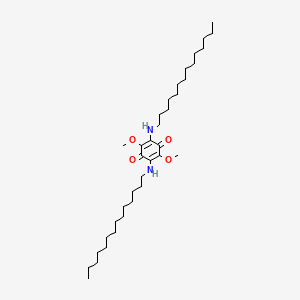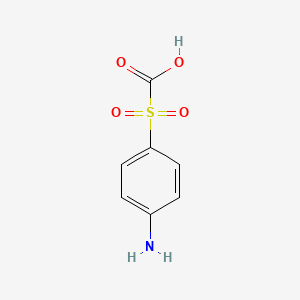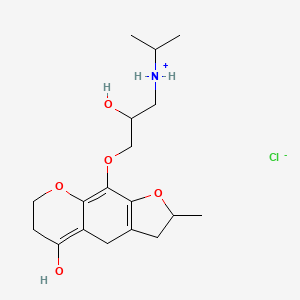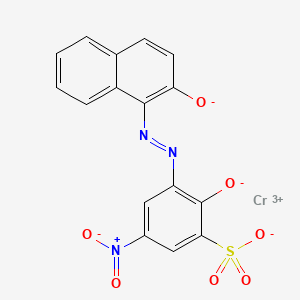
Chromium, (2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium, (2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, is a complex compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chromium complexes typically involves the reaction of chromium salts with ligands that can coordinate to the metal center. For this compound, the synthesis might involve the following steps:
Preparation of the Ligand: The ligand, which includes the azo group and the nitrobenzenesulfonate moiety, can be synthesized through diazotization and coupling reactions.
Complexation with Chromium: The prepared ligand is then reacted with a chromium salt, such as chromium chloride or chromium sulfate, under controlled pH and temperature conditions to form the desired complex.
Industrial Production Methods
Industrial production of such complexes often involves large-scale reactions in reactors where parameters like temperature, pH, and concentration are meticulously controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Chromium complexes can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: Chromium can exist in multiple oxidation states, and the complex can participate in redox reactions.
Substitution Reactions: Ligands in the complex can be replaced by other ligands under certain conditions.
Coordination Reactions: The complex can form additional bonds with other molecules or ions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Ammonia, phosphines.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of higher oxidation state chromium complexes, while substitution reactions might yield new complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
Chromium complexes are widely studied in coordination chemistry for their interesting structural and electronic properties. They serve as models for understanding metal-ligand interactions and are used in catalysis.
Biology and Medicine
Some chromium complexes have been investigated for their potential biological activities, including antimicrobial and anticancer properties. They can also be used as probes in biochemical assays.
Industry
In the industrial sector, chromium complexes are used as dyes and pigments due to their vibrant colors and stability. They are also employed in electroplating and as catalysts in various chemical processes.
Wirkmechanismus
The mechanism by which chromium complexes exert their effects often involves coordination to specific molecular targets. For example, in catalysis, the chromium center can facilitate the activation of substrates through coordination and electron transfer processes. In biological systems, the complex might interact with biomolecules such as proteins or DNA, leading to changes in their function or structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chromium, (2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-benzenesulfonato(3-))
- Chromium, (2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-4-nitrobenzenesulfonato(3-))
Uniqueness
The uniqueness of the compound lies in its specific ligand structure, which imparts distinct electronic and steric properties. The presence of the nitro group and the azo linkage can influence the color, stability, and reactivity of the complex, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
74358-83-1 |
|---|---|
Molekularformel |
C16H8CrN3O7S |
Molekulargewicht |
438.3 g/mol |
IUPAC-Name |
chromium(3+);5-nitro-2-oxido-3-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H11N3O7S.Cr/c20-13-6-5-9-3-1-2-4-11(9)15(13)18-17-12-7-10(19(22)23)8-14(16(12)21)27(24,25)26;/h1-8,20-21H,(H,24,25,26);/q;+3/p-3 |
InChI-Schlüssel |
SBUXOKOYWNQMKR-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


